molecular formula C13H7ClFNS B13804280 2-(3-Chlorophenyl)-5-fluorobenzo[d]thiazole

2-(3-Chlorophenyl)-5-fluorobenzo[d]thiazole

Cat. No.: B13804280
M. Wt: 263.72 g/mol
InChI Key: BTJSLBREIAEDMT-UHFFFAOYSA-N
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Description

2-(3-Chlorophenyl)-5-fluorobenzo[d]thiazole is a heterocyclic compound that contains both sulfur and nitrogen atoms within its structure. This compound is part of the benzothiazole family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry, agriculture, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Chlorophenyl)-5-fluorobenzo[d]thiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-chloroaniline with 2-fluorobenzoyl chloride in the presence of a base such as triethylamine. The reaction mixture is then heated to promote cyclization, forming the benzothiazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Catalysts and solvents are carefully selected to ensure efficient production while minimizing environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-(3-Chlorophenyl)-5-fluorobenzo[d]thiazole undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions, particularly at the fluorine and chlorine positions.

    Oxidation and Reduction: The thiazole ring can undergo oxidation and reduction reactions, leading to the formation of different derivatives.

    Coupling Reactions: The compound can be involved in coupling reactions to form more complex structures.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used under mild conditions.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate are commonly used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.

Major Products Formed

The major products formed from these reactions include various substituted benzothiazole derivatives, which can exhibit different biological and chemical properties.

Scientific Research Applications

2-(3-Chlorophenyl)-5-fluorobenzo[d]thiazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(3-Chlorophenyl)-5-fluorobenzo[d]thiazole involves its interaction with specific molecular targets. For instance, it can bind to DNA and inhibit the activity of topoisomerase II, leading to DNA double-strand breaks and cell death . The compound may also interact with various enzymes and receptors, modulating their activity and affecting cellular processes.

Comparison with Similar Compounds

Similar Compounds

    2-(3-Chlorophenyl)benzothiazole: Lacks the fluorine atom but shares similar structural features.

    5-Fluorobenzothiazole: Contains the fluorine atom but lacks the chlorophenyl group.

    2-(3-Bromophenyl)-5-fluorobenzo[d]thiazole: Similar structure with a bromine atom instead of chlorine.

Uniqueness

2-(3-Chlorophenyl)-5-fluorobenzo[d]thiazole is unique due to the presence of both chlorine and fluorine atoms, which can significantly influence its chemical reactivity and biological activity. The combination of these substituents can enhance the compound’s ability to interact with various molecular targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C13H7ClFNS

Molecular Weight

263.72 g/mol

IUPAC Name

2-(3-chlorophenyl)-5-fluoro-1,3-benzothiazole

InChI

InChI=1S/C13H7ClFNS/c14-9-3-1-2-8(6-9)13-16-11-7-10(15)4-5-12(11)17-13/h1-7H

InChI Key

BTJSLBREIAEDMT-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Cl)C2=NC3=C(S2)C=CC(=C3)F

Origin of Product

United States

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